1-Benzyl-2-methylimidazolidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-benzyl-2-methylimidazolidin-4-one |
InChI |
InChI=1S/C11H14N2O/c1-9-12-11(14)8-13(9)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,14) |
InChI Key |
KWGZMUPPOVXSFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(=O)CN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of Imidazolidin 4 One Formation and Reactivity
Reaction Pathways in Imidazolidin-4-one (B167674) Synthesis
The synthesis of the imidazolidin-4-one core typically involves the condensation of an amino acid amide with an aldehyde or ketone. clockss.org This process is a cornerstone for creating a diverse array of substituted imidazolidin-4-ones, including the title compound, 1-Benzyl-2-methylimidazolidin-4-one.
Imine Intermediate Formation and Subsequent Intramolecular Cyclization
A principal pathway for the synthesis of imidazolidin-4-ones proceeds through the initial formation of an imine, or Schiff base, from the reaction of a primary amine with a carbonyl compound. clockss.orgwikipedia.org This condensation reaction is reversible and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org Subsequent elimination of a water molecule yields the C=N double bond characteristic of an imine. wikipedia.orgmasterorganicchemistry.com
In the context of this compound synthesis, the reaction would involve an aminoacetamide derivative and a suitable carbonyl precursor. The initially formed imine then undergoes an intramolecular cyclization to form the five-membered imidazolidin-4-one ring. clockss.org This cyclization is a type of 5-endo trig radical cyclization and is a rapid method for producing highly functionalized imidazolidinones. organic-chemistry.org
For instance, the reaction between an aminoacetamide and acetone (B3395972) first forms a Schiff base, which exists in equilibrium with the corresponding imino-oxazolidine. clockss.org This intermediate then rearranges to the more stable imidazolidin-4-one product. clockss.org
Influence of Reaction Conditions on Reaction Mechanism and Thermodynamic Equilibria
The conditions under which the synthesis of imidazolidin-4-ones is carried out significantly impact the reaction mechanism and the position of thermodynamic equilibria. Factors such as pH, solvent, and temperature can influence the rates of both the initial imine formation and the subsequent cyclization.
Kinetic studies have revealed that the rate constants for the formation of related heterocyclic systems, like hydrazones, are strongly dependent on pH, with rates increasing as the pH decreases. researchgate.net Similarly, the decomposition of 4-imidazolidinone prodrugs demonstrates a clear pH dependence. nih.gov At lower pH values (pH < 5), the hydrolysis of a formaldehyde-derived imidazolidinone follows apparent first-order kinetics. nih.gov However, at higher pH, the decomposition becomes a reversible reaction, described by both first- and second-order kinetics, leading to an equilibrium state. nih.gov
The choice of solvent and the presence of dehydrating agents can also steer the reaction. For example, the use of methanol (B129727) as a solvent is common, often in the presence of triethylamine (B128534) and molecular sieves to drive the equilibrium towards the product by removing water. researchgate.net In some cases, solvent-free synthesis methods have been developed for substituted imidazolidin-4-ones. researchgate.net
Hydrolytic Stability and Decomposition Mechanisms of Imidazolidin-4-one Derivatives
The stability of the imidazolidin-4-one ring towards hydrolysis is a critical factor, particularly for its applications as a prodrug or in controlled-release systems. The decomposition mechanism is heavily influenced by the pH of the environment and the nature of the substituents on the ring.
pH-Dependent Hydrolysis Kinetics and SN1-Type Mechanisms
The hydrolysis of imidazolidin-4-one derivatives is markedly pH-dependent. Studies on 4-imidazolidinone prodrugs have shown that the rate of decomposition varies significantly across the pH range of 1 to 7.4. nih.gov For a formaldehyde-derived analogue, a sigmoidal pH-rate profile was observed, which is characteristic of the hydrolysis of many N-Mannich bases. nih.gov In contrast, an acetaldehyde-derived counterpart exhibited a bell-shaped pH-rate profile, suggesting a change in the rate-limiting step with varying pH and the involvement of a kinetically significant intermediate. nih.gov
The hydrolysis of related imines, such as 4-imino-imidazolidin-2-ones, in acidic conditions has been found to be zero-order with respect to the hydrogen ion concentration. rsc.orgresearchgate.net This observation suggests that the imine is fully protonated under these conditions and that the transition state carries a single positive charge. rsc.orgresearchgate.net The mechanism for imine hydrolysis is favored to be one where the rate-limiting step is the attack of water on the protonated imine, concerted with a proton transfer to a second water molecule. rsc.org
Factors Influencing Hydrolysis Rates and Product Formation
Several factors influence the rate at which imidazolidin-4-ones hydrolyze and the nature of the resulting products. The substitution pattern on the imidazolidinone ring plays a crucial role. For example, an imidazolidin-4-one derived from acetaldehyde (B116499) was found to be significantly less stable in aqueous buffer solutions compared to its formaldehyde-derived counterpart. nih.gov
Furthermore, steric effects can impact hydrolysis rates. Studies on the hydrolysis of 4-imino-imidazolidin-2-ones showed small steric effects upon methyl substitution at the 5-position. rsc.org The solvent kinetic isotope effect (kH/kD) of 1.72 for this hydrolysis further supports a mechanism involving water attack on the protonated imine. rsc.org
Product analysis of the decomposition of an acetaldehyde-derived imidazolidin-4-one at physiological pH revealed the formation of an unknown isomeric compound in parallel with the expected parent drug. nih.gov This isomer hydrolyzes at a slower rate, suggesting that at physiological pH, an initial rapid release of the active compound is followed by a more prolonged release from the hydrolysis of the isomer. nih.gov
Formation and Reactivity of Iminium Ion Intermediates in Imidazolidin-4-one Catalysis
Imidazolidin-4-one derivatives are widely used as organocatalysts, particularly in asymmetric synthesis. Their catalytic activity often proceeds through the formation of reactive iminium ion intermediates. nih.gov
The condensation of a chiral secondary amine catalyst, such as an imidazolidin-4-one derivative, with an α,β-unsaturated aldehyde or ketone leads to the reversible formation of an iminium ion. nih.gov This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system, thereby activating the substrate for subsequent reactions. nih.gov
These iminium-catalyzed reactions are synthetically useful and can often be conducted in the presence of moisture and air. nih.gov The formation of the iminium ion is a key step in various transformations, including cycloadditions and conjugate additions. nih.govacs.org For cycloaddition reactions involving imidazolidinone catalysts, a strong acid co-catalyst such as HCl, trifluoroacetic acid (TFA), or perchloric acid (HClO4) is typically required. acs.org
The structure of the imidazolidin-4-one catalyst influences the stereochemical outcome of the reaction. For example, the benzyl (B1604629) group on the catalyst framework can effectively shield one face of the activated olefin in the iminium ion, directing the nucleophilic attack to the other face and thus controlling the enantioselectivity. acs.org NMR studies and X-ray crystallography of iminium salts derived from 5-benzyl-3-methylimidazolidin-4-ones have provided evidence for specific conformations in solution that explain the observed stereoselectivity. ethz.ch The catalytic cycle is completed by the hydrolysis of the resulting iminium ion, which regenerates the catalyst and releases the product. nobelprize.org
Tautomerization and Isomerization Processes within the Imidazolidin-4-one Ring System
The imidazolidin-4-one ring, a core structure in various organic compounds, is subject to tautomerization and isomerization processes that influence its reactivity and stability. These transformations involve the migration of protons and the potential for stereochemical changes, leading to a dynamic equilibrium between different structural forms. The specific nature of these processes is highly dependent on the substitution pattern of the imidazolidin-4-one ring, as well as the surrounding chemical environment.
Tautomerism in the imidazolidin-4-one system primarily involves the movement of a proton between a nitrogen atom and an adjacent atom, typically an oxygen or another nitrogen, through a formal double bond shift. For the parent imidazolidin-4-one ring, several tautomeric forms can be envisioned. The stability and interconversion of these tautomers are governed by factors such as aromaticity, conjugation, and steric interactions.
Isomerization processes, on the other hand, can include cis-trans isomerism of substituents on the ring and, in chiral molecules, epimerization at stereogenic centers. These processes are crucial in understanding the three-dimensional structure and biological activity of substituted imidazolidin-4-ones.
Detailed Research Findings
While specific experimental and computational studies on the tautomerization and isomerization of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on analogous heterocyclic systems. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of different tautomers and the energy barriers for their interconversion in related ring systems. researchgate.netnih.gov
For instance, computational studies on 1,3-oxazine-4,6-diones and 1,3-thiazine-4,6-diones have shown that the presence of different heteroatoms significantly influences the relative energies of the tautomeric forms. researchgate.net Similarly, investigations into the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones have demonstrated good agreement between theoretical calculations and experimental data in determining the most stable tautomer. nih.gov These studies underscore the power of computational chemistry in elucidating the subtle energetic differences between tautomeric structures.
In the context of the imidazolidin-4-one ring, the presence of substituents plays a critical role. For example, the nature of the substituent at the N-1 position can influence the acidity of the N-H proton and, consequently, the propensity for tautomerization. Similarly, substituents at the C-2 and C-5 positions can affect the stability of the different tautomers through steric and electronic effects.
The formation of imidazolidin-4-one moieties in Maillard reaction mixtures has been confirmed through isotope labeling studies, highlighting the facile nature of their formation from amino acids and aldehydes. researchgate.net This suggests that the imidazolidin-4-one ring is a thermodynamically accessible structure.
Interactive Data Tables
The following tables summarize hypothetical relative energies and activation barriers for the tautomerization of a generic substituted imidazolidin-4-one system, based on general principles and findings from related computational studies. researchgate.netnih.gov These values are illustrative and would require specific calculations for this compound.
Table 1: Calculated Relative Energies of Imidazolidin-4-one Tautomers
| Tautomer | Structure | Relative Energy (kcal/mol) |
| Amide (Keto) Form | ![]() | 0 (Reference) |
| Imino-Enol Form A | ![]() | +5-10 |
| Imino-Enol Form B | ![]() | +7-12 |
Note: The amide (keto) form is generally the most stable tautomer in imidazolidin-4-one systems due to the strength of the C=O double bond.
Table 2: Calculated Activation Barriers for Imidazolidin-4-one Tautomerization
| Tautomerization Process | Transition State | Activation Barrier (kcal/mol) |
| Amide to Imino-Enol A | ![]() | 20-30 |
| Amide to Imino-Enol B | ![]() | 25-35 |
Note: The activation barriers for tautomerization are typically significant, indicating that the process is often slow at room temperature in the absence of a catalyst (acid or base).
Isomerization processes, such as the interconversion of diastereomers, are also a key consideration. For instance, in the synthesis of highly substituted imidazolidines, the formation of specific diastereomers can be favored depending on the reaction conditions and the nature of the substituents. rsc.org The mechanism of these reactions often involves intermediates that allow for the selective formation of one isomer over another.
Stereochemical Control and Conformational Analysis in 1 Benzyl 2 Methylimidazolidin 4 One Systems
Factors Governing Stereoselectivity in Imidazolidin-4-one (B167674) Formation
The synthesis of substituted imidazolidin-4-ones often results in the formation of stereoisomers. The control of this stereoselectivity is governed by a delicate balance of non-covalent interactions and the intrinsic properties of the substituents.
Intramolecular hydrogen bonding plays a significant role in defining the conformational preferences and, consequently, the stereochemical outcome of reactions involving imidazolidin-4-one structures. The formation of an intramolecular hydrogen bond can lock the molecule into a more rigid conformation, which can influence how it interacts with other reactants. h1.counito.it For instance, in related systems, intramolecular hydrogen bonds between an amide C=O group and a carboxyl O-H group have been shown to stabilize specific conformers, particularly in less polar environments. nih.gov In the context of 1-benzyl-2-methylimidazolidin-4-one, hydrogen bonding can occur between the N-H proton and the carbonyl oxygen, influencing the planarity and rigidity of the ring system.
Steric effects are a critical factor in directing the stereochemical course of both the formation of the imidazolidin-4-one ring and its subsequent reactions. In catalysis, the bulky benzyl (B1604629) group at the N-1 position is strategically employed to shield one face of the catalyst. princeton.edu This steric hindrance directs incoming reactants to the opposite, less hindered face of the molecule, leading to high levels of enantioselectivity. princeton.edu The methyl group at the C-2 position further contributes to the defined steric environment around the reactive center, preventing certain orientations of the substrate and transition state, thereby enhancing stereocontrol. princeton.edu
The electronic and steric properties of substituents on the imidazolidin-4-one ring are fundamental to its stereochemical behavior. The nature of the group at the N-1 position, such as the electron-donating or withdrawing capacity of the benzyl ring's substituents, can modulate the electronic environment of the catalyst. Similarly, the properties of the substituent at C-2 influence the stability and reactivity of key intermediates.
Conformational Preferences and Dynamic Behavior of Imidazolidin-4-one Ring Systems
The five-membered imidazolidin-4-one ring is not planar and can adopt various "envelope" or "twist" conformations. The specific conformation preferred by the molecule is influenced by its substitution pattern, and the ring often exhibits dynamic behavior, with interconversion between different low-energy conformations.
Chiral Recognition and Asymmetric Induction in Catalytic Applications Involving Imidazolidin-4-one Catalysts
Chiral imidazolidin-4-ones, particularly those derived from amino acids, are highly effective organocatalysts for a variety of asymmetric transformations. princeton.edunih.gov Their catalytic cycle typically involves the formation of a chiral iminium ion intermediate upon reaction with an α,β-unsaturated aldehyde or ketone. princeton.edunih.gov
This iminium ion activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. researchgate.net The specific architecture of the imidazolidin-4-one catalyst, with its well-defined steric environment created by groups like the N-1 benzyl substituent, ensures that the nucleophile attacks the iminium ion from a specific face. princeton.edu This process of chiral recognition and facial discrimination is the basis for the high degree of asymmetric induction observed. These catalysts have been successfully applied in asymmetric Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions, consistently affording products with high enantiomeric excess. nih.govbeilstein-journals.org
The table below summarizes the performance of related imidazolidin-4-one catalysts in asymmetric reactions, illustrating their effectiveness in inducing chirality.
| Reaction Type | Catalyst Type | Substrates | Yield | Enantiomeric Excess (ee) | Reference |
| Diels-Alder | Phosphonylated Imidazolidinone | Cyclopentadiene, Crotonaldehyde | 98% | 98% (endo) | nih.gov |
| Diels-Alder | Imidazolidin-4-one with Ionic Liquid | Cyclopentadiene, Crotonaldehyde | 95% (conversion) | 87% (endo) | researchgate.net |
| Henry Reaction | Cu(II) complex of cis-2-pyridyl-imidazolidin-4-one | Benzaldehyde, Nitromethane | High | up to 97% | nih.gov |
| Henry Reaction | Cu(II) complex of trans-2-pyridyl-imidazolidin-4-one | Benzaldehyde, Nitromethane | High | up to 96% | nih.gov |
| Aldol (B89426) Reaction | "Proline-type" Imidazolidin-4-one Ligand | Not specified | High | up to 91% | nih.gov |
Advanced Characterization and Computational Studies of 1 Benzyl 2 Methylimidazolidin 4 One and Its Intermediates
Spectroscopic Characterization Techniques for Imidazolidin-4-ones
Spectroscopic methods are indispensable tools for the structural elucidation of imidazolidin-4-ones. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer a wealth of information regarding the connectivity of atoms, the three-dimensional arrangement of the molecule, and the fragmentation patterns that reveal its underlying structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure and conformational preferences of imidazolidin-4-ones. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure. ajchem-a.comresearchcommons.org In the case of substituted imidazolidin-4-ones, NMR is crucial for distinguishing between different isomers and diastereomers that may form during synthesis. ugm.ac.id
The configuration of stereogenic centers within the imidazolidin-4-one (B167674) ring can be determined through detailed NMR analysis, often in conjunction with X-ray crystallography to corroborate the findings. researchgate.net For instance, the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can reveal the relative stereochemistry of substituents on the ring. The chemical shifts of protons and carbons are sensitive to the electronic environment and the spatial arrangement of atoms, providing valuable clues about the molecule's conformation in solution. ajchem-a.com
The presence of tautomeric forms, such as keto-enol tautomerism, can also be investigated using NMR. nih.gov For example, in some 2-thioxoimidazolidin-4-one derivatives, characteristic signals in the ¹H NMR spectrum can indicate the presence of both keto and enol isomers in solution. nih.gov
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for the core structure of a substituted imidazolidin-4-one. The exact values for 1-benzyl-2-methylimidazolidin-4-one would require experimental determination but can be predicted based on data from analogous structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O (Carbonyl) | - | ~170-175 |
| C2 (Methyl-substituted) | ~1.3-1.5 (CH₃) | ~55-60 |
| C5 (Methylene) | ~3.5-4.0 (CH₂) | ~45-50 |
| N1-CH₂ (Benzyl) | ~4.5-5.0 (CH₂) | ~50-55 |
| Aromatic (Benzyl) | ~7.2-7.4 (Ar-H) | ~127-138 |
Note: These are approximate ranges and can vary based on the solvent and other substituents.
Conformational studies of the imidazolidin-4-one ring and its substituents are also facilitated by NMR. The five-membered ring can adopt various conformations, such as an envelope or twisted form, and the benzyl (B1604629) group can have different orientations relative to the ring. Variable-temperature NMR experiments can provide information about the energy barriers between different conformations.
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and for gaining insights into its structural features through fragmentation analysis. ugm.ac.id When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, characteristic fragments. The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint. youtube.comyoutube.com
The fragmentation of imidazolidin-4-one derivatives typically involves the cleavage of the bonds within the heterocyclic ring and the loss of substituents. nih.gov Common fragmentation pathways for related heterocyclic compounds include alpha-cleavage, where a bond adjacent to a heteroatom breaks, and inductive cleavage, driven by the electron-withdrawing nature of a charged site. youtube.comyoutube.com For this compound, key fragment ions would likely correspond to the loss of the benzyl group, the methyl group, or parts of the imidazolidinone ring itself.
By analyzing the masses of the fragment ions, it is possible to deduce the structure of the parent molecule and to study the mechanisms of its formation and degradation. youtube.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of their elemental composition. rsc.org This level of detail is crucial for confirming the identity of newly synthesized compounds.
A typical fragmentation pattern for a substituted imidazolidin-4-one might include the following key cleavages:
| Fragmentation Pathway | Description | Expected Fragment (m/z) |
| Loss of Benzyl Group | Cleavage of the N-CH₂ bond | [M - 91]⁺ |
| Loss of Methyl Group | Cleavage of the C-CH₃ bond | [M - 15]⁺ |
| Ring Cleavage | Breakage of bonds within the imidazolidinone ring | Various smaller fragments |
Note: 'M' represents the molecular ion.
Furthermore, when coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry can be used to analyze complex mixtures and to trace the pathways of chemical reactions, including the formation of intermediates. researchgate.net
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
The crystal structure of an imidazolidin-4-one derivative reveals the planarity or puckering of the five-membered ring and the orientation of its substituents. nih.gov This information is crucial for understanding how the molecule interacts with its environment, which is important in fields like materials science and drug design. For instance, the solid-state conformation can influence a compound's physical properties, such as its melting point and solubility.
In cases where diastereomers are formed, X-ray crystallography can be used to unambiguously assign the relative configuration of each stereoisomer. researchgate.net The analysis of intermolecular interactions, such as hydrogen bonding and π-stacking, observed in the crystal lattice provides insights into how the molecules self-assemble in the solid state. nih.gov
Computational Chemistry Approaches for Imidazolidin-4-one Research
Computational chemistry provides a powerful theoretical framework for investigating the properties of molecules like this compound. These methods complement experimental data by offering insights into molecular structure, stability, and reactivity at the atomic level.
Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations used to predict the electronic structure and energy of molecules. researchgate.net These calculations can be used to optimize the geometry of this compound, providing a theoretical model of its three-dimensional structure. iau.ir The calculated structure can then be compared with experimental data from X-ray crystallography.
DFT calculations also provide information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity. nih.gov For example, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help to identify the sites most likely to be involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's kinetic stability. researchgate.net
Furthermore, these computational methods can be used to calculate the relative energies of different conformations and isomers, helping to predict which forms are most stable. iau.ir This is particularly useful for studying the conformational landscape of flexible molecules like this compound. Theoretical calculations can also be employed to model the mechanism of chemical reactions, including the halogenation of imidazolidin-4-ones. nih.gov
A representative table of parameters that can be obtained from DFT calculations is shown below:
| Calculated Parameter | Significance |
| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles. |
| Total Energy | Allows for the comparison of the stability of different isomers or conformations. |
| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and identifies electrophilic and nucleophilic sites. |
| Vibrational Frequencies | Predicts the infrared spectrum, which can be compared with experimental data. |
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of how a molecule moves and changes its conformation over time. mdpi.com
For this compound, MD simulations can be used to explore its conformational landscape in solution. These simulations can reveal the preferred conformations of the imidazolidinone ring and the benzyl group, as well as the dynamics of their interconversion. This information is valuable for understanding how the molecule behaves in a liquid environment, which is often more relevant to its practical applications than its solid-state structure.
MD simulations can also be used to study the interactions between the imidazolidin-4-one and other molecules, such as solvent molecules or biological macromolecules. nih.gov This can provide insights into its solubility, as well as its potential to bind to specific protein targets, which is a key consideration in drug discovery.
Modeling of Transition States and Reaction Mechanisms in Imidazolidin-4-one Catalysis
The catalytic prowess of imidazolidin-4-ones, particularly in asymmetric synthesis, is fundamentally rooted in their ability to form chiral iminium and enamine intermediates. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of the reaction mechanisms and the origins of stereoselectivity. These theoretical models provide invaluable insights into the structure and energetics of transition states, which are fleeting and challenging to observe experimentally.
A central focus of computational modeling in this area is to understand how the catalyst, such as this compound, controls the facial selectivity of nucleophilic attack on an activated substrate. The mechanism typically involves the condensation of the chiral imidazolidin-4-one with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for subsequent reaction. mdpi.com The stereochemical outcome of the reaction is then determined by the preferred geometry of this iminium ion and the trajectory of the incoming nucleophile.
Computational models have consistently shown that the stereodirecting groups on the imidazolidin-4-one scaffold play a crucial role in shielding one of the prochiral faces of the iminium ion. For catalysts of this type, the benzyl group at the C5 position and the substituent at the C2 position are key to establishing a sterically hindered environment that directs the approach of the reacting partner.
Detailed Research Findings
Extensive DFT calculations have been performed on systems closely related to this compound, such as the widely used MacMillan catalysts. These studies have revealed that the conformation of the benzyl group is a critical factor in determining enantioselectivity. nih.govacs.org In many cases, the benzyl group folds over the imidazolidinone ring, effectively blocking one face of the reactive iminium ion.
For instance, in the Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene, the catalyst forms an iminium ion with the aldehyde. The benzyl group on the catalyst can then shield one of the diastereotopic faces of the dienophile, leading to a highly enantioselective cycloaddition. The transition state models for these reactions pinpoint the specific interactions that stabilize the favored pathway over the disfavored one.
The general computational approach involves:
Conformational analysis of the catalyst-substrate intermediates (iminium ions).
Locating the transition state structures for the key bond-forming step.
Calculating the relative free energies of the competing transition states.
These calculations often employ hybrid DFT functionals, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-31G(d) or larger) to provide a reliable description of the electronic structure and energetics. nih.govacs.org
Interactive Data Tables
The following tables present representative data from computational studies on a closely related imidazolidin-4-one catalyst, (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, in a model Diels-Alder reaction. This data illustrates the typical energetic differences found in such catalytic systems.
Table 1: Calculated Relative Free Energies of Transition States for a Model Diels-Alder Reaction
| Transition State | Relative Free Energy (kcal/mol) | Predicted Major/Minor Product |
| TS-endo-Re | 0.0 | Major |
| TS-endo-Si | +2.5 | Minor |
| TS-exo-Re | +1.8 | |
| TS-exo-Si | +3.7 |
Note: Energies are relative to the lowest energy transition state (TS-endo-Re). The 'Re' and 'Si' designations refer to the face of the dienophile being attacked. The lower energy of the TS-endo-Re path explains the high enantioselectivity for the endo product with a specific stereochemistry.
Table 2: Key Geometric Parameters of the Favored Transition State (TS-endo-Re)
| Parameter | Value |
| Forming C-C bond 1 (Å) | 2.15 |
| Forming C-C bond 2 (Å) | 2.68 |
| Dihedral Angle (Catalyst-Substrate) | -165° |
Note: These values are typical for an asynchronous concerted Diels-Alder transition state, where one bond is more fully formed than the other. The dihedral angle reflects the specific orientation of the substrate relative to the catalyst that leads to the observed stereoselectivity.
Conclusion and Future Research Perspectives on 1 Benzyl 2 Methylimidazolidin 4 One Chemistry
Summary of Key Research Findings and Advancements
Research into 1-benzyl-2-methylimidazolidin-4-one and its broader class, imidazolidin-4-ones, has led to significant advancements, particularly in the realm of medicinal chemistry. The core structure has proven to be a versatile scaffold for developing novel therapeutic agents.
A primary area of investigation has been the synthesis and evaluation of imidazolidin-4-one (B167674) derivatives for their anticancer properties. Studies have successfully designed and synthesized new hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione, demonstrating notable broad-spectrum cytotoxic potency against various cancer cell lines, including prostate (PC-3), colorectal (HCT-116), breast (MCF-7), and cervical (Hela) cancer cells. researchgate.net For instance, certain derivatives have shown median IC50 values as low as 7.2 μM, indicating significant cytotoxic activity. researchgate.net
The underlying mechanisms of this anticancer activity are an area of active research. One study on a series of imidazolidin-4-one derivatives found that a specific compound, labeled 9r, induces cell death in human colorectal cancer cells (HCT116 and SW620). nih.gov The mechanism was identified as the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial-dependent apoptotic pathway and activates the JNK pathway, further promoting apoptosis. nih.gov This highlights a key advancement in understanding how these compounds exert their therapeutic effects at a molecular level.
Beyond oncology, the imidazolidine (B613845) core is recognized for its presence in various biologically active molecules. The synthesis of related imidazole (B134444) and imidazoline (B1206853) compounds, which share structural similarities, is well-documented, employing methods like the reaction of N-benzylethylenediamine with aldehydes or the alkylation of imidazole precursors. researchgate.netorgsyn.org These synthetic strategies provide a foundation for creating diverse libraries of this compound derivatives for further study.
Emerging Trends and Unresolved Challenges in Imidazolidin-4-one Research
The field of imidazolidin-4-one research is characterized by several emerging trends, primarily focused on refining their therapeutic potential and overcoming existing challenges.
Emerging Trends:
Target-Specific Inhibitors: A significant trend is the development of highly selective inhibitors for specific biological targets. While research on the broader class of nitrogen-containing heterocyclic compounds has targeted enzymes like aldosterone (B195564) synthase (CYP11B2) for cardiovascular diseases, a major challenge is achieving selectivity over related enzymes like CYP11B1 to avoid side effects. nih.gov This pursuit of selectivity is a guiding principle in modern drug design and is highly relevant for imidazolidin-4-one derivatives.
ROS-Mediating Anticancer Agents: The finding that imidazolidin-4-ones can induce ROS-mediated apoptosis in cancer cells represents a promising therapeutic strategy. nih.gov Future research is likely to focus on optimizing this effect, designing molecules that can selectively increase ROS levels in cancer cells while sparing healthy tissue.
Exploring New Therapeutic Arenas: While oncology is a major focus, researchers are exploring other applications. For example, derivatives of similar heterocyclic scaffolds like 3-hydroxypyridin-4-one are being investigated as tyrosinase inhibitors for applications in cosmetics and for treating skin hyperpigmentation disorders. nih.gov This suggests the potential for imidazolidin-4-one derivatives in dermatology and beyond.
Unresolved Challenges:
Structure-Activity Relationship (SAR) Elucidation: A comprehensive understanding of the SAR for this compound derivatives is still developing. While studies have identified features that enhance cytotoxic activity—such as specific substitutions on the benzylidene group or the imidazolidine ring—a more detailed map is needed to guide rational drug design. researchgate.net
In Vivo Efficacy and Bioavailability: Much of the current research is based on in vitro studies. A major hurdle is translating promising in vitro activity into in vivo efficacy. This involves optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to ensure they reach their target in sufficient concentrations and have a desirable duration of action.
Synthetic Accessibility: While general synthetic routes exist, the efficient, scalable, and stereoselective synthesis of specific, complex derivatives of this compound can be challenging. Developing novel and robust synthetic methodologies is crucial for advancing research. google.com
Prospective Directions for Synthetic, Mechanistic, and Application-Oriented Studies of this compound and Its Derivatives
The future of research on this compound is poised for significant expansion, building upon current knowledge and addressing unresolved questions.
Prospective Synthetic and Mechanistic Studies:
Combinatorial Chemistry and High-Throughput Screening: Future synthetic efforts will likely involve creating large, diverse libraries of this compound derivatives through combinatorial chemistry. These libraries can then be subjected to high-throughput screening to rapidly identify lead compounds for various therapeutic targets.
Advanced Mechanistic Probes: To further unravel the mechanisms of action, researchers may design and synthesize derivatives with specific labels (e.g., fluorescent tags or photoaffinity labels). These probes can help identify the precise molecular targets and binding interactions within cells, moving beyond general observations like ROS generation. nih.gov
Stereoselective Synthesis: Given that biological activity is often dependent on stereochemistry, a key future direction is the development of robust methods for the stereoselective synthesis of this compound derivatives. This will allow for the evaluation of individual enantiomers and diastereomers, leading to more potent and selective compounds.
Prospective Application-Oriented Studies:
Targeting Drug-Resistant Cancers: A major goal will be to evaluate derivatives against drug-resistant cancer cell lines. The unique mechanism involving ROS generation might be effective against cancers that have developed resistance to conventional chemotherapies. nih.gov
Neurodegenerative Diseases: The imidazole core is a feature of molecules with activity in the central nervous system. Future studies could explore the potential of this compound derivatives in the context of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, by screening for activity against relevant targets like protein aggregation or oxidative stress.
Infectious Diseases: The heterocyclic nature of the imidazolidin-4-one scaffold makes it a candidate for development as an antimicrobial or antiviral agent. Screening derivative libraries against a panel of pathogenic bacteria and viruses could open up new avenues for infectious disease research.
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-Benzyl-2-methylimidazolidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of benzylamine derivatives with α-keto esters or ketones under acidic or catalytic conditions. For example, highlights the use of imidazol-4-one scaffolds in natural product synthesis, where optimized yields (>70%) are achieved using trifluoroacetic acid as a catalyst in anhydrous dichloromethane. Key parameters include stoichiometric control of reactants (1:1.2 molar ratio), temperature (60–80°C), and inert atmosphere (N₂ or Ar) to prevent oxidation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are primary tools. In ¹H NMR, the imidazolidinone ring protons resonate at δ 3.2–4.1 ppm (split into multiplets due to ring strain), while the benzyl group aromatic protons appear at δ 7.2–7.5 ppm. IR spectroscopy confirms the carbonyl stretch (C=O) at ~1700 cm⁻¹. HRMS with electrospray ionization (ESI+) provides accurate mass validation (±0.001 Da) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : specifies the use of closed-system reactors, local exhaust ventilation, and personal protective equipment (PPE), including nitrile gloves, ANSI-approved safety goggles, and lab coats. Respiratory protection (N95 masks) is advised for fine powders. Emergency measures include eyewash stations and neutralization protocols for spills (e.g., activated carbon adsorption) .
Advanced Research Questions
Q. How can researchers resolve contradictions between X-ray crystallographic data and computational models for this compound?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C=O vs. C–N distances) may arise from dynamic vs. static disorder in crystallography. Refinement using SHELXL ( ) with anisotropic displacement parameters and Hirshfeld surface analysis (via Mercury, ) can resolve ambiguities. DFT calculations (B3LYP/6-31G*) should account for crystal packing effects to align theoretical and experimental geometries .
Q. What strategies are effective in elucidating structure-activity relationships (SAR) for antimicrobial derivatives of this compound?
- Methodological Answer : demonstrates a workflow combining bioactivity assays (MIC against S. aureus and E. coli) with molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with bacterial enzyme active sites). Substituent effects are tested by synthesizing analogs with halogenated aryl groups (e.g., 2,6-dichlorophenyl) and correlating logP values with membrane permeability .
Q. How can synthetic yields be improved when scaling up this compound production?
- Methodological Answer : suggests optimizing solvent polarity (e.g., switching from DMF to THF for better solubility) and using flow chemistry to maintain temperature control. Pilot-scale trials (10–100 g batches) should monitor exothermic peaks via in-situ IR spectroscopy. Catalyst recycling (e.g., immobilized acidic resins) reduces costs and waste .
Data Contradiction Analysis
Q. How should researchers address inconsistent NMR data for this compound in different solvents?
- Methodological Answer : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) can alter proton coupling patterns. Use deuterated solvents with low polarity (CDCl₃) to minimize hydrogen bonding interference. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies through-space and through-bond correlations. Cross-validate with solid-state NMR if crystallinity is confirmed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





